molecular formula C17H24O5 B13099863 Heptadec-1-ene-3,6,9,12,15-pentone

Heptadec-1-ene-3,6,9,12,15-pentone

Cat. No.: B13099863
M. Wt: 308.4 g/mol
InChI Key: VQXMMYPFAKNNFI-UHFFFAOYSA-N
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Description

Heptadec-1-ene-3,6,9,12,15-pentone is an organic compound with the molecular formula C17H24O5 It is characterized by a long carbon chain with multiple ketone groups positioned at intervals along the chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Heptadec-1-ene-3,6,9,12,15-pentone typically involves the oxidation of heptadec-1-ene. This can be achieved through various methods, including the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic oxidation processes. These processes utilize catalysts such as palladium or platinum to facilitate the oxidation reaction, ensuring higher yields and purity of the final product. The reaction conditions are optimized to balance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: Heptadec-1-ene-3,6,9,12,15-pentone undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Grignard reagents (RMgX) and organolithium compounds (RLi) are often used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Heptadec-1-ene-3,6,9,12,15-pentone has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Heptadec-1-ene-3,6,9,12,15-pentone involves its interaction with specific molecular targets. The ketone groups in the compound can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Heptadec-1-ene-3,6,9,12,15-pentone can be compared with other long-chain ketones such as:

    Hexadec-1-ene-3,6,9,12-tetrone: Similar structure but with one less ketone group.

    Octadec-1-ene-3,6,9,12,15,18-hexone: Similar structure but with one additional ketone group.

Uniqueness: this compound is unique due to its specific arrangement of ketone groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24O5

Molecular Weight

308.4 g/mol

IUPAC Name

heptadec-1-ene-3,6,9,12,15-pentone

InChI

InChI=1S/C17H24O5/c1-3-13(18)5-7-15(20)9-11-17(22)12-10-16(21)8-6-14(19)4-2/h3H,1,4-12H2,2H3

InChI Key

VQXMMYPFAKNNFI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC(=O)CCC(=O)CCC(=O)CCC(=O)C=C

Origin of Product

United States

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